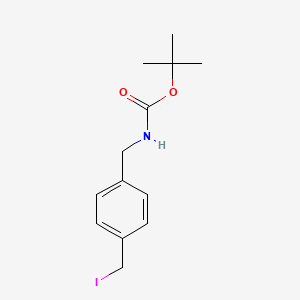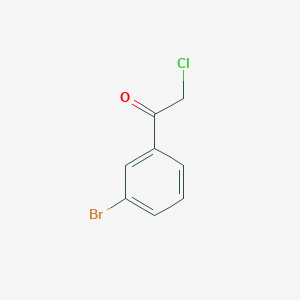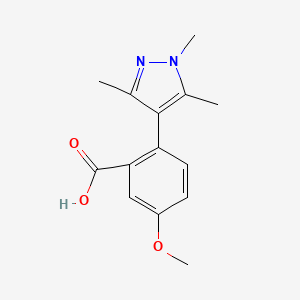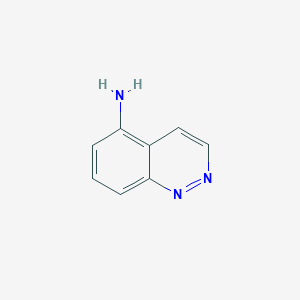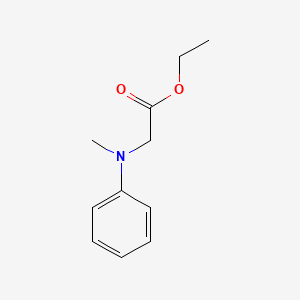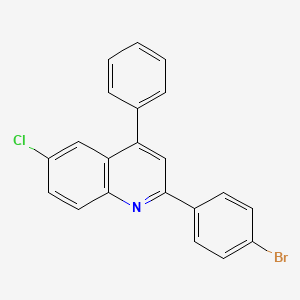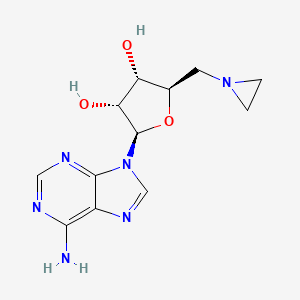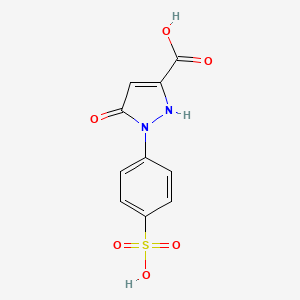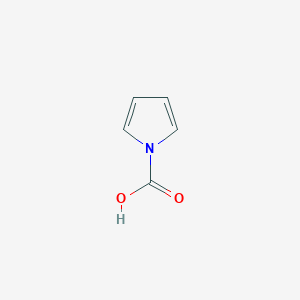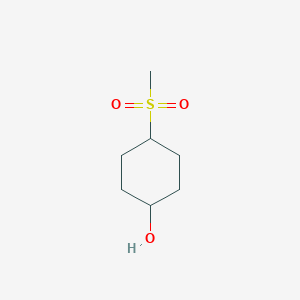
3-Methyl-1-nitrobutan-2-ol
説明
3-Methyl-1-nitrobutan-2-ol is a chemical compound that belongs to the family of nitroalcohols. It is used in various scientific research applications due to its unique chemical properties. The compound is synthesized through a specific method, and its mechanism of action is well-understood.
科学的研究の応用
Chemical Synthesis
3-Methyl-1-nitrobutan-2-ol is used in chemical synthesis due to its unique structure and properties . It’s often used as a starting material or intermediate in the synthesis of other chemicals .
Gas Sensing
A high-performing gas sensor for the detection of 3-methyl-1-butanol has been developed . This sensor is based on olfactory receptor-derived peptides (ORPs) and shows remarkable sensitivity with a detection limit of 0.0001 ppt . This makes it a promising tool for various applications, including food safety, medical detection, and environmental protection .
Detection of Bacterial Contamination
3-Methyl-1-butanol is a by-product produced by common meat-borne bacteria . The aforementioned gas sensor can be used to detect this by-product, thereby indicating the presence of bacterial contamination in food . This is a critical issue for ensuring public health and safety .
Biosensors
The gas sensor based on ORPs can also be classified as a biosensor . Biosensors are devices that use biological molecules to detect the presence of various substances. In this case, the biological molecules are ORPs, which are used to detect 3-methyl-1-butanol .
Material Science
3-Methyl-1-nitrobutan-2-ol can also be used in material science research . Its unique properties can be leveraged to develop new materials with specific characteristics .
Genetic Engineering
The compound has been used in genetic engineering, specifically in the control of gene expression related to the isobutanol biosynthetic pathway in organisms like Escherichia coli and Saccharomyces cerevisiae . This leads to a similar or more efficient production of isobutanol .
特性
IUPAC Name |
3-methyl-1-nitrobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTQHXTUICAYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-nitrobutan-2-ol | |
CAS RN |
2224-38-6 | |
| Record name | NSC17684 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



